molecular formula C7H5F2NO B1297545 2,5-Difluorobenzamide CAS No. 85118-03-2

2,5-Difluorobenzamide

Cat. No. B1297545
CAS RN: 85118-03-2
M. Wt: 157.12 g/mol
InChI Key: BJKWHAILFUUIRT-UHFFFAOYSA-N
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Description

2,5-Difluorobenzamide is a chemical compound with the molecular formula C7H5F2NO and a molecular weight of 157.12 . It is a white to off-white powder or crystals .


Molecular Structure Analysis

The InChI code for 2,5-Difluorobenzamide is 1S/C7H5F2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) . This code provides a standard way to encode the molecule’s structure .


Physical And Chemical Properties Analysis

2,5-Difluorobenzamide is a white to off-white powder or crystals .

Scientific Research Applications

Understanding Molecular Aggregation

A study by Mocilac et al. (2016) explored the role of fluorine in aggregation and complex C–F/C–H disorder in N-(difluorophenyl)benzamides and N-(phenyl)difluorobenzamides. This research demonstrated shorter C–H⋯F contacts than normally expected due to the 2,5-difluorobenzene effect, offering insights into the relationships between fluorine substitution patterns and molecular aggregation in a series of twelve isomers (Mocilac, Osman, & Gallagher, 2016).

Synthesis and Chemical Reactions

The synthesis of 2,6-difluorobenzamide from 2,6-dichlorobenzonitrile via fluorination and hydrolysis was reported by Li Xiu-lian (2009), highlighting the process's high yield and minimal environmental pollution (Li Xiu-lian, 2009). Another study by Ren Haoming (2011) investigated the green preparation technology of 2,6-difluorobenzamide in high temperature liquid water, offering an environmentally friendly alternative to traditional methods (Ren Haoming, 2011).

Structural, Thermal, and Mechanical Properties

Research by Mondal et al. (2017) discovered three polymorphs of a fluorinated amide, N-(3,5-difluorophenyl)-2,4-difluorobenzamide, emphasizing the significance of short, linear C-H⋅⋅⋅F intermolecular interactions in the solid state and their influence on mechanical properties (Mondal, Kiran, Ramamurty, & Chopra, 2017).

Biocatalytic Processes

Zhengfei Yang et al. (2018) demonstrated the efficient production of 2,6-Difluorobenzamide using a recombinant Escherichia coli expressing the nitrile hydratase from Aurantimonas manganoxydans, optimizing key biocatalytic process parameters (Yang, Pei, Xu, Wu, & Yang, 2018).

Safety And Hazards

The safety information for 2,5-Difluorobenzamide includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305, P338, P351) .

properties

IUPAC Name

2,5-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKWHAILFUUIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40234241
Record name 2,5-Difluorobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorobenzamide

CAS RN

85118-03-2
Record name 2,5-Difluorobenzamide
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Record name 2,5-Difluorobenzamide
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Record name 2,5-Difluorobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-difluorobenzamide
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Synthesis routes and methods

Procedure details

4-Aminomethyl-4-(cyclopropylmethyl)-N-ethylpiperidine-1-sulfonamide (I-10) was treated with 2-chloro-3,6-difluorobenzoyl chloride according to the procedure outlined above to afford 2-chloro-N-{[4-cyclopropylmethyl)-1-[(ethylaminosulfonyl)]-piperidin-4-yl]methyl}-3,6-difluorobenzamide (I-12). 1H NMR (500 MHz, CD3OD): δ 7.37-7.31 (m, 1 H), 7.24-7.18 (m, 1 H), 3.53 (s, 2 H), 3.26-3.18 (m, 4 H), 3.04 (q, J=7.2 Hz, 2 H), 1.69 (t, J=5.7 Hz, 4 H), 1.37 (d, J=6.7 Hz, 2H), 1.16 (t, J=7.2 Hz, 3 H), 0.81-0.73 (m, 1 H), 0.50 (q, J=5.9 Hz, 2 H), 0.08 (q, J=4.8 Hz, 2 H); MS 450 (M+H).
Name
4-Aminomethyl-4-(cyclopropylmethyl)-N-ethylpiperidine-1-sulfonamide
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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